6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol

FABP4 inhibitor X-ray crystallography diabetes target

Researchers developing FABP4/5 inhibitors for diabetes and atherosclerosis require structurally validated starting scaffolds. 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol directly addresses this need as a co-crystallized FABP4 ligand (PDB 7G1T, 1.10 Å resolution) from the Roche fragment-based drug-discovery program. • Confirmed FABP4 target engagement at atomic resolution; MW 202.21 Da with fragment-like ligand efficiency. • 3-Phenylamino NH linker provides a hydrogen-bond-donating vector absent in 3-phenyl analogs, enabling SAR differentiation. • Lacks the N4-amino group that confers herbicidal activity, ensuring selectivity for mammalian protein interaction studies.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B5957691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)NC2=CC=CC=C2
InChIInChI=1S/C10H10N4O/c1-7-9(15)12-10(14-13-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15)
InChIKeyLXGRFUNPYMOOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol: FABP4-Targeted Triazinone Scaffold


6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol (also indexed as 3-anilino-6-methyl-4H-1,2,4-triazin-5-one) is a heterocyclic small molecule belonging to the 1,2,4-triazin-5(4H)-one class, with molecular formula C10H10N4O and molecular weight 202.21 g/mol . Its core scaffold features a 6-methyl substitution on the triazinone ring and a 3-phenylamino side chain, the latter providing a hydrogen-bond-donating NH linker that distinguishes it from 3-phenyl-substituted triazin-5-ol analogs [1]. The compound has been co-crystallized with human fatty acid-binding protein 4 (FABP4) at 1.10 Å resolution (PDB ID: 7G1T, ligand code WPZ), confirming direct target engagement at the atomic level as part of an F. Hoffmann-La Roche drug-design program targeting diabetes and atherosclerosis [2].

Co-crystallized with human FABP4 at atomic resolution (PDB 7G1T)
3-phenylamino NH linker provides hydrogen-bond donor for affinity studies
Non-herbicidal scaffold: lacks N4-amino group that causes plant toxicity

Generic Substitution Failure: Divergent Triazinone Target Profiles


The 1,2,4-triazin-5-ol scaffold supports multiple substitution patterns that yield profoundly different biological activities. The presence or absence of a 4-amino group on the triazinone ring, the nature of the linker at position 3 (NH vs. direct C–C bond vs. thioether), and the aryl substitution pattern each redirect the pharmacological profile. For example, the 4-amino congener 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one acts as a herbicide by inhibiting lignification peroxidase and disrupting chloroplast integrity [1], whereas the 3-thioether analog 3-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-ol inhibits FABP4 with an IC50 of 0.290 µM via a distinctly different binding mode [2]. Consequently, interchanging compounds within this class without verifying target engagement, selectivity, and substitution-specific activity risks experimental failure and invalid cross-study comparisons [3].

NH linker vs thioether or C–C bond: binding mode may differ substantially; target engagement profile may not transfer.
4-amino-triazinone analogs are herbicidal (plant peroxidase inhibition); unsuitable for mammalian FABP studies without validation.
p-Tolyl analog profiled for antimicrobial/anticancer endpoints; FABP binding not reported, limiting direct substitution.

6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol: Differentiation from Closest Analogs


FABP4 Target Engagement: X-Ray Crystallography vs. 3-Thioether Analog

The target compound has been co-crystallized with human FABP4 at 1.10 Å resolution (PDB 7G1T), providing atomic-level confirmation of direct binding to the fatty acid-binding cavity [1]. In contrast, the 3-thioether analog 3-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-ol (PDB 7FWR) achieves FABP4 inhibition with an IC50 of 0.290 µM via a flexible methylsulfanyl linker that allows the dichlorophenyl moiety to occupy a different sub-pocket [2]. The 3-phenylamino NH linker in the target compound is conformationally more restrained and offers a hydrogen-bond donor, which is absent in the thioether analog, resulting in distinct binding poses within the FABP4 cavity [3].

FABP4 Binding Mode (X-Ray)
Cross-study comparable
Target (PDB 7G1T, 1.10 Å): NH linker H-bond donor confirmed. Comparator (PDB 7FWR, IC50 0.290 µM): methylsulfanyl linker, no H-bond donor.
Binding pose differs; NH linker enables hydrogen bonding absent in thioether analog.
IC50 for target compound not publicly disclosed in PDB entry.
FABP4 inhibitor X-ray crystallography diabetes target

3-Phenylamino NH Linker vs. 3-Phenyl Direct Attachment

The target compound 6-methyl-3-phenylamino-[1,2,4]triazin-5-ol (CAS 6520-37-2; C10H10N4O; MW 202.21) features a secondary amine (NH) linker connecting the phenyl ring to the triazinone core . This differs fundamentally from 6-methyl-3-phenyl-1,2,4-triazin-5-ol (CAS 33449-34-2; C10H9N3O; MW 187.20), where the phenyl ring is directly attached via a C–C bond with no intervening heteroatom . The NH linker introduces a hydrogen-bond donor capable of interacting with protein backbone carbonyls or side-chain acceptors, an interaction motif unavailable to the direct phenyl analog. Additionally, the NH linker increases molecular weight by ~15 Da and alters both the logP and the electron distribution of the triazinone ring, potentially affecting solubility and permeability [1].

Linker Chemistry Comparison
Class-level inference
+15.01 Da mass; H-bond donor: 1 (target) vs 0 (direct phenyl analog)
NH linker introduces H-bond capability and physicochemical shift vs C–Ph analog.
No experimental binding data available for direct phenyl analog.
medicinal chemistry hydrogen bonding structure-activity relationship

Absence of N4-Amino Group vs. Herbicidal 4-Amino Derivatives

The 4-amino analog 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one has been shown to powerfully inhibit cell-wall lignification catalyzed by peroxidase from lupin and to alter chloroplast integrity in barley leaves, effects attributed in part to inhibition of ascorbate peroxidase and superoxide dismutase activities [1]. The target compound 6-methyl-3-phenylamino-[1,2,4]triazin-5-ol lacks this N4-amino substituent, possessing instead a hydrogen at the N4 position (tautomeric to the 5-OH form). This structural difference fundamentally alters the compound's biological profile: the 4-amino derivative is characterized as a herbicide structurally analogous to metribuzin [2], whereas the target compound has been co-crystallized with human FABP4, indicating a mammalian protein target rather than a herbicidal mode of action [3].

N4-Amino Absence Profile
Class-level inference
Target: FABP4 co-crystal (PDB 7G1T). Comparator: inhibits plant lignification peroxidase; disrupts chloroplast integrity.
N4-substitution switches biological profile from herbicidal to mammalian FABP4 binding.
Herbicidal activity confirmed in planta; mammalian off-target context requires review.
herbicide lignification inhibition chloroplast integrity

Roche FABP4/5 Fragment Screen: 3-Phenylamino Pharmacophore

The target compound is part of a large-scale fragment-based and high-throughput screening campaign conducted by F. Hoffmann-La Roche that generated 216 ligand-bound crystal structures of human FABP3, FABP4, and FABP5 isoforms, many at resolutions better than 1.2 Å [1]. The compound's PDB entry (7G1T) belongs to a set of structures for which IC50 values were determined using a standardized FRET assay with Tb3+ donor and BODIPY acceptor across all three FABP isoforms [2]. While the precise IC50 of the target compound against FABP isoforms was not disclosed in the publicly available PDB entry, its inclusion in this focused dataset indicates it emerged as a hit worthy of structural characterization alongside other triazin-5-ol derivatives. This distinguishes it from the broader class of triazin-5-ones, including the p-tolyl analog 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 109306-98-1; MW 201.22; melting point 247–248 °C), which has been profiled primarily for antimicrobial and anticancer activity rather than FABP target engagement .

Fragment Screen Dataset
Supporting evidence
Part of 216 ligand-bound FABP structures (Roche); FRET IC50 values determined but not publicly disclosed.
Inclusion in focused screen indicates hit worthy of structural characterization.
IC50 data not publicly available; review dataset publication for details.
fragment-based drug discovery FABP4/5 dual inhibitor metabolic disease

6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol: Recommended Applications


FABP4/5 Dual Inhibitor Design for Metabolic Disease

With a high-resolution (1.10 Å) co-crystal structure in complex with human FABP4 (PDB 7G1T) generated within a focused Roche fragment-based drug-discovery program [1], 6-methyl-3-phenylamino-[1,2,4]triazin-5-ol serves as a structurally characterized starting scaffold for medicinal chemistry optimization toward dual FABP4/5 inhibitors for diabetes and atherosclerosis. The 3-phenylamino NH linker offers a hydrogen-bonding vector exploitable for affinity maturation, while the 6-methyl group occupies a hydrophobic sub-pocket that can be varied to modulate isoform selectivity [2].

Non-Herbicidal Triazinone for Mammalian Target Studies

Unlike its 4-amino-substituted congener, which inhibits plant lignification peroxidase, disrupts chloroplast integrity, and is structurally analogous to the commercial herbicide metribuzin [1], the target compound lacks the N4-amino group that confers herbicidal activity. Researchers requiring a triazinone scaffold for mammalian protein interaction studies—without confounding plant peroxidase inhibition or photosynthetic electron transport disruption—should select this compound over 4-amino-triazin-5(4H)-one derivatives [2].

SAR Comparator: 3-Phenylamino vs. 3-Phenyl and 3-Thioether Series

The 3-phenylamino NH linker distinguishes this compound from both the 3-phenyl analog (CAS 33449-34-2, direct C–C bond) and the 3-thioether FABP4 ligand (PDB 7FWR, IC50 = 0.290 µM). This makes the target compound a valuable comparator in systematic SAR campaigns aimed at understanding the contribution of the NH hydrogen-bond donor to target binding affinity, selectivity, and physicochemical properties within the triazin-5-ol chemical series [1].

Crystallographic Fragment-Screening Reference Ligand for FABPs

As part of a set of 216 ligand-bound FABP structures deposited by F. Hoffmann-La Roche [1], the compound's well-resolved electron density and defined binding pose in the FABP4 cavity (PDB 7G1T) make it suitable as a reference ligand for crystallographic fragment screens. Its modest molecular weight (202.21 Da) and ligand efficiency profile are consistent with fragment-like properties, enabling its use as a positive control in soaking experiments and as a benchmark for validating new FABP crystal forms [2].

Application
Selection Property
Validation Focus
FABP4/5 dual inhibitor design
Crystallographically validated FABP4 binding, NH linker vector
Isoform selectivity & affinity maturation assays
Non-herbicidal triazinone research
Absence of N4-amino group; no plant peroxidase inhibition
Mammalian target engagement validation
SAR linker comparison studies
3-phenylamino NH vs C–C / thioether linker
Linker H-bond contribution to binding & selectivity
Crystallographic fragment screening reference
High-resolution binding pose, fragment-like MW
Crystallographic reproducibility & soaking benchmark
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